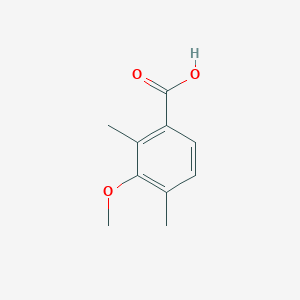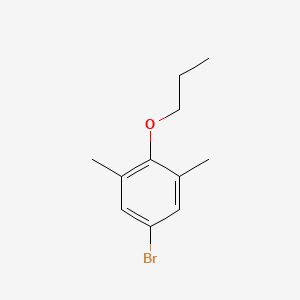
5-Bromo-1,3-dimethyl-2-propoxybenzene
Overview
Description
5-Bromo-1,3-dimethyl-2-propoxybenzene is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is known for its unique physical properties, molecular structure, and potential applications across various fields of research and industry.
Molecular Structure Analysis
The InChI code for 5-Bromo-1,3-dimethyl-2-propoxybenzene is 1S/C11H15BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h6-7H,4-5H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Scientific Research Applications
Synthesis and Structural Analysis
- Research has developed new routes to Meldrum’s Acid derivatives via reactions involving bromo and dimethylated compounds, demonstrating the utility of such structures in synthesizing complex organic molecules with specific electronic and structural characteristics (Kuhn et al., 2003).
Organic Intermediates for Synthesis
- Dimethyl-4-bromoiodobenzenes, closely related to the query compound, are used as aromatic organic intermediates across various fields, indicating the potential utility of bromo-dimethyl compounds in synthetic chemistry (Li Yu, 2008).
Pharmacological Applications
- The synthesis of phenothiazines via Smiles rearrangement from related bromo and dimethyl compounds suggests their significant role in creating compounds with wide pharmacological applications, including antipsychotics and anticancer agents (Sharma et al., 2002).
Ligand Precursor Synthesis
- Studies on the synthesis of 1,5-dihydropolyalkylated s-indacenes from dimethylated compounds highlight the development of new ligand precursors, which could offer insights into the design and synthesis of materials with novel optical and electronic properties (Dahrouch et al., 2001).
Chemical Modifications and Derivatives
- Research on regioselective bromination and conversion into sulfur-functionalized benzoquinones from related compounds provides a basis for understanding how bromo and dimethyl groups influence chemical reactivity and the potential for creating diverse chemical entities (Aitken et al., 2016).
Safety and Hazards
5-Bromo-1,3-dimethyl-2-propoxybenzene is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-1,3-dimethyl-2-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCJLAVMQLAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



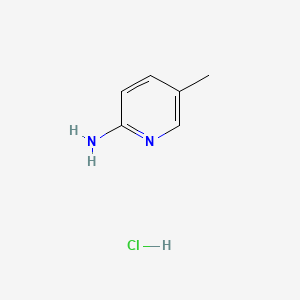


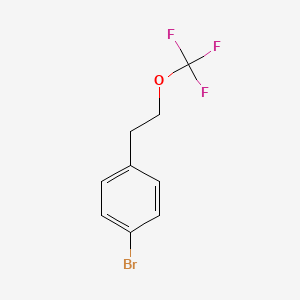

![4-(1,3-dimethyl-6,7-dihydrobenzo[c]thiophene-4-yl)-1H-imidazole](/img/structure/B3254907.png)
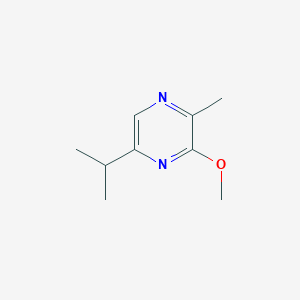
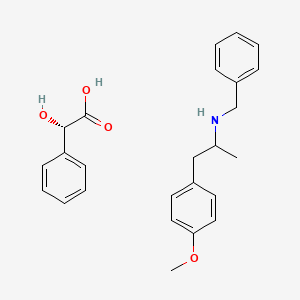
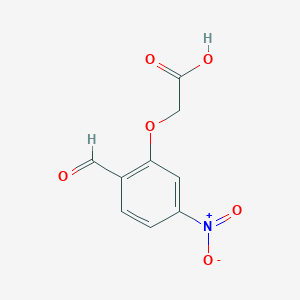
![6-Bromo-3-(2-trimethylsilanyl-ethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3254937.png)
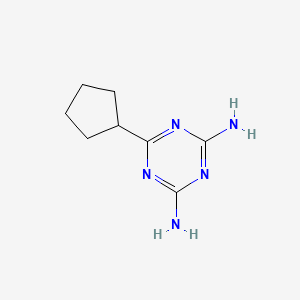
![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3254944.png)

